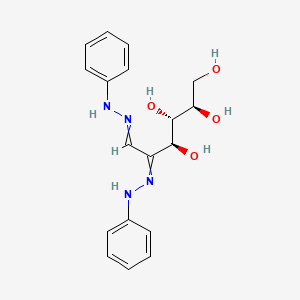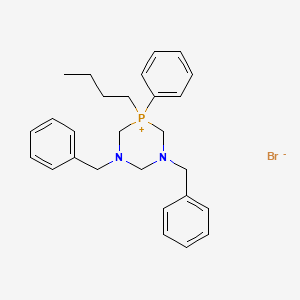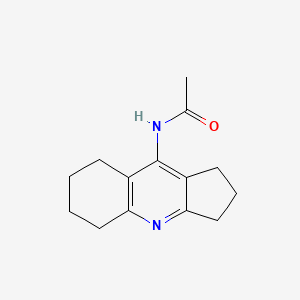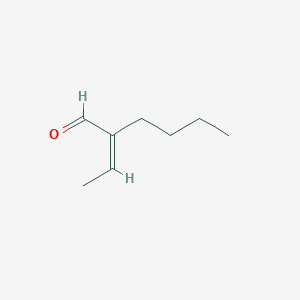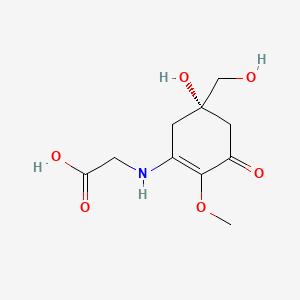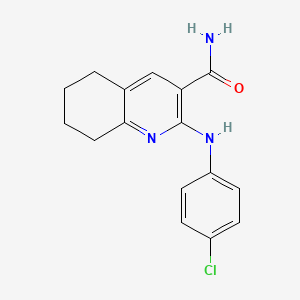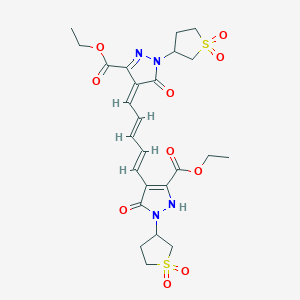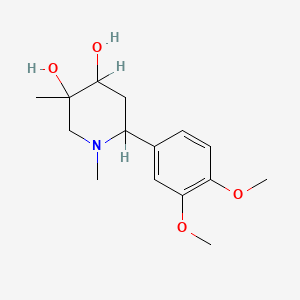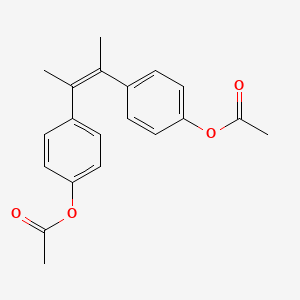
Monopotassium succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopotassium succinate is a chemical compound with the molecular formula C₄H₅KO₄. It is a potassium salt of succinic acid, which is a dicarboxylic acid. This compound is used in various applications, including as a food additive, buffering agent, and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monopotassium succinate can be synthesized through the neutralization of succinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of a carbohydrate source to produce succinic acid, which is then neutralized with potassium hydroxide. The process may include steps such as fermentation, neutralization, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Monopotassium succinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce fumaric acid or maleic acid.
Reduction: It can be reduced to produce succinic acid.
Substitution: It can participate in substitution reactions to form different succinate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Fumaric acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various succinate derivatives depending on the reagents used.
Applications De Recherche Scientifique
Monopotassium succinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: It is used in cell culture media and as a metabolic intermediate in the tricarboxylic acid (TCA) cycle.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways and as a supplement.
Industry: It is used in the production of biodegradable polymers and as a food additive
Mécanisme D'action
Monopotassium succinate exerts its effects primarily through its role as a metabolic intermediate in the TCA cycle. It participates in the conversion of succinate to fumarate, which is catalyzed by the enzyme succinate dehydrogenase. This reaction is crucial for cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monosodium succinate: Similar to monopotassium succinate but contains sodium instead of potassium.
Monopotassium phosphate: Another potassium salt used as a buffering agent and nutrient source.
Monosodium glutamate: A sodium salt of glutamic acid used as a flavor enhancer.
Uniqueness
This compound is unique due to its specific role in the TCA cycle and its applications in various fields. Its potassium content makes it particularly useful in applications where potassium is preferred over sodium .
Propriétés
Numéro CAS |
34717-22-1 |
|---|---|
Formule moléculaire |
C4H5KO4 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
potassium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Clé InChI |
PWARIDJUMWYDTK-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)[O-])C(=O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
